molecular formula C12H10ClN5O2 B5787487 6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine

Cat. No.: B5787487
M. Wt: 291.69 g/mol
InChI Key: FKHVZPJHSCUPSK-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a chloro group at position 6, a methyl group at position 2, and a nitrophenylmethylideneamino group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 6-chloro-2-methylpyrimidin-4-amine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group instead of a nitrophenylmethylideneamino group.

    6-chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: Contains a methylsulfonyl group instead of a nitrophenylmethylideneamino group.

Uniqueness

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its nitrophenylmethylideneamino group, in particular, contributes to its potential biological activities and makes it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O2/c1-8-15-11(13)6-12(16-8)17-14-7-9-2-4-10(5-3-9)18(19)20/h2-7H,1H3,(H,15,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHVZPJHSCUPSK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.